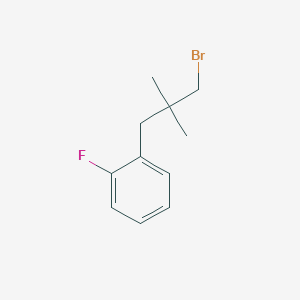
1-(3-Bromo-2,2-dimethylpropyl)-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2,2-dimethylpropyl)-2-fluorobenzene is an organic compound characterized by the presence of a bromine atom, a fluorine atom, and a dimethylpropyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,2-dimethylpropyl)-2-fluorobenzene typically involves the bromination of 2,2-dimethylpropylbenzene followed by fluorination. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The fluorination step can be achieved using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-2,2-dimethylpropyl)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like pyridinium chlorochromate in dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride in ether.
Major Products:
- Substitution reactions can yield various substituted benzene derivatives.
- Oxidation can produce alcohols or ketones.
- Reduction can result in the formation of hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-2,2-dimethylpropyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-2,2-dimethylpropyl)-2-fluorobenzene involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene
- 1-(3-Bromo-2,2-dimethylpropyl)-3-(methoxymethyl)benzene
Comparison: Compared to similar compounds, 1-(3-Bromo-2,2-dimethylpropyl)-2-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H14BrF |
|---|---|
Molekulargewicht |
245.13 g/mol |
IUPAC-Name |
1-(3-bromo-2,2-dimethylpropyl)-2-fluorobenzene |
InChI |
InChI=1S/C11H14BrF/c1-11(2,8-12)7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
LYFZMPUZFHJGIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC=CC=C1F)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


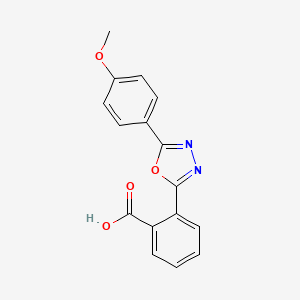
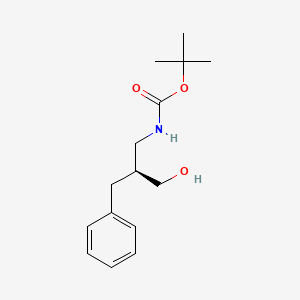
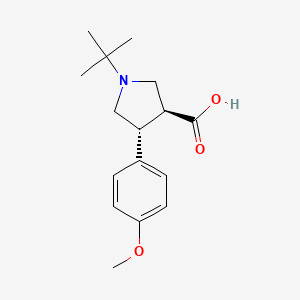
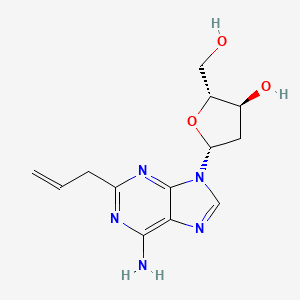
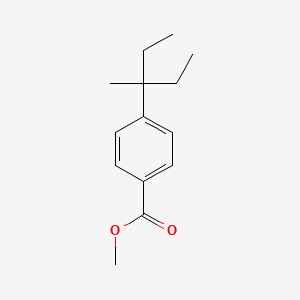
![Racemic cis-4,6-dioxo-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B12943224.png)
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12943232.png)
![Benzyl (S)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12943246.png)
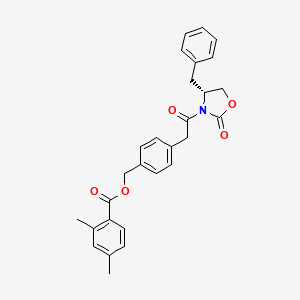
![2-Bromo-8-(2,3,4-trifluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12943257.png)
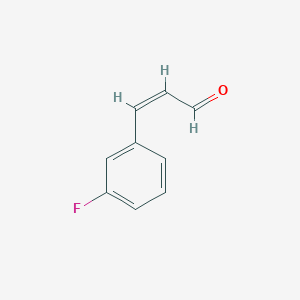
![3-(6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluoroaniline](/img/structure/B12943263.png)
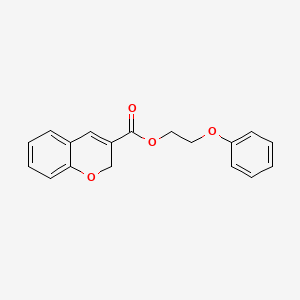
![2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B12943270.png)
